3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an amino group at position 3 and a m-tolyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-hetarylthieno[2,3-d]pyrimidines
- 7-Iminopyrido[2,3-d]pyrimidines
- Pyrido[2,3-d]pyrimidin-4(1H)-ones
Uniqueness
3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group at position 2 and the amino group at position 3 allows for unique interactions with molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-amino-2-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N4O/c1-9-4-2-5-10(8-9)13-17-12-11(6-3-7-16-12)14(19)18(13)15/h2-8H,15H2,1H3 |
InChI Key |
IFTPPKMJAJPBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=N3)C(=O)N2N |
Origin of Product |
United States |
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